molecular formula C26H34N4O6 B11061712 [4-(2-Hydroxyethyl)piperazino](6-{[4-(2-hydroxyethyl)piperazino]carbonyl}-3,7-dimethylfuro[2,3-F][1]benzofuran-2-YL)methanone

[4-(2-Hydroxyethyl)piperazino](6-{[4-(2-hydroxyethyl)piperazino]carbonyl}-3,7-dimethylfuro[2,3-F][1]benzofuran-2-YL)methanone

Cat. No.: B11061712
M. Wt: 498.6 g/mol
InChI Key: GZPICSAPORXTNG-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines piperazine and benzofuran moieties, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furobenzofuran core, followed by the introduction of the piperazine groups. Key reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve large-scale production while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, including its ability to modulate biological pathways and its efficacy in treating specific diseases.

Industry

Industrially, the compound can be used in the development of new materials, pharmaceuticals, and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and benzofuran derivatives, which may share structural features and chemical properties.

Uniqueness

What sets 4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone apart is its unique combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.

Conclusion

4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone is a compound of significant interest due to its complex structure and potential applications across various scientific disciplines. Further research into its synthesis, reactivity, and applications will continue to uncover its full potential.

Properties

Molecular Formula

C26H34N4O6

Molecular Weight

498.6 g/mol

IUPAC Name

[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,7-dimethylfuro[2,3-f][1]benzofuran-6-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H34N4O6/c1-17-19-15-22-20(18(2)24(36-22)26(34)30-9-5-28(6-10-30)12-14-32)16-21(19)35-23(17)25(33)29-7-3-27(4-8-29)11-13-31/h15-16,31-32H,3-14H2,1-2H3

InChI Key

GZPICSAPORXTNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)OC(=C3C)C(=O)N4CCN(CC4)CCO)C(=O)N5CCN(CC5)CCO

Origin of Product

United States

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